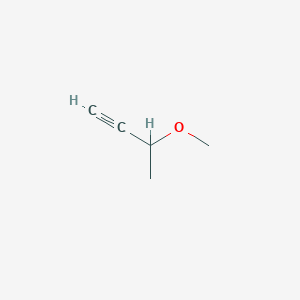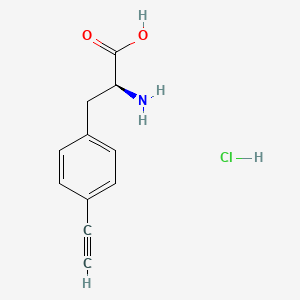
1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride
Vue d'ensemble
Description
1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride, also known as cis-4-(Methylamino)-1-carboxy-2-(methylamino)cyclobutane, is a cyclic amino acid that has been widely used in scientific research. This compound is a derivative of cyclobutane, which is a four-membered carbon ring. The unique structure of 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride makes it an important molecule for studying the mechanism of action of various biological processes.
Mécanisme D'action
The mechanism of action of 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride is based on its ability to inhibit the reuptake of neurotransmitters. This compound binds to the transporter proteins that are responsible for removing neurotransmitters from the synaptic cleft, thereby preventing their reuptake. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which enhances their signaling activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride are dependent on the specific biological process being studied. In general, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to affect protein folding and enzyme catalysis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride in lab experiments is its potency as a neurotransmitter transporter inhibitor. This makes it an important tool for studying the molecular mechanisms of neurotransmission. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues being studied.
Orientations Futures
There are several future directions for research involving 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride. One area of research is the development of more potent and selective inhibitors of neurotransmitter transporters. Another area of research is the identification of novel biological processes that can be studied using this compound. Additionally, there is a need for further research on the potential toxicity of this compound and its effects on cellular and tissue viability.
Applications De Recherche Scientifique
1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride has been extensively used in scientific research for studying various biological processes, including neurotransmission, protein folding, and enzyme catalysis. This compound is a potent inhibitor of the neurotransmitter transporter system, which makes it an important tool for studying the molecular mechanisms of neurotransmission.
Propriétés
IUPAC Name |
1-(methylamino)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-6(5(8)9)3-2-4-6;/h7H,2-4H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOBMYGMNAYRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride | |
CAS RN |
1909336-52-2 | |
| Record name | Cyclobutanecarboxylic acid, 1-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909336-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



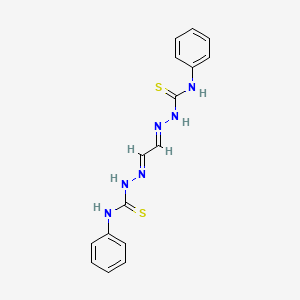
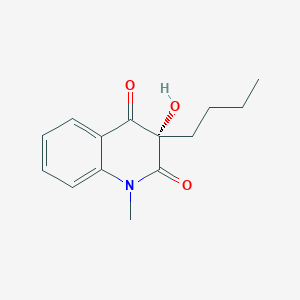

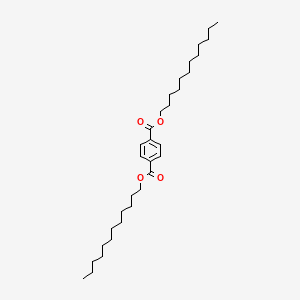
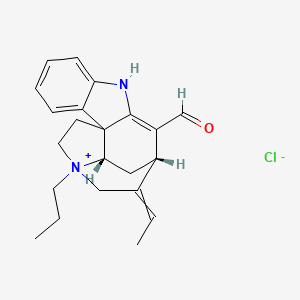
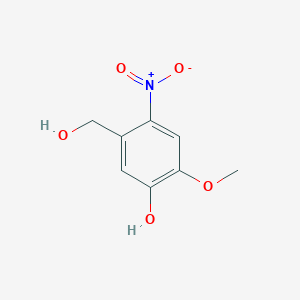

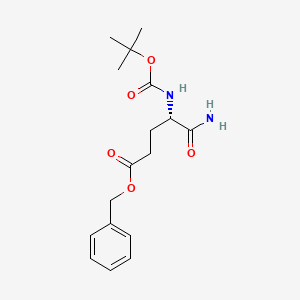
![Butanoic acid, 2-[(3-methylphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653650.png)


